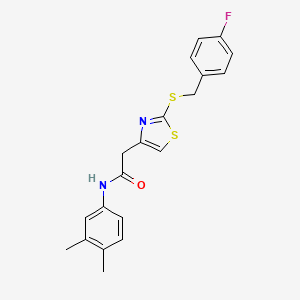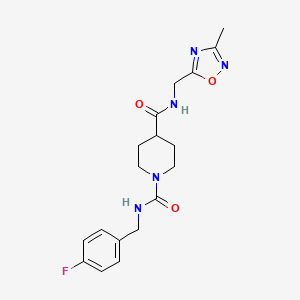![molecular formula C15H22ClN B2385117 2-[(2-Cyclopropylphenyl)methyl]piperidine;hydrochloride CAS No. 2241131-34-8](/img/structure/B2385117.png)
2-[(2-Cyclopropylphenyl)methyl]piperidine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Cyclopropylphenyl)methyl]piperidine;hydrochloride is a chemical compound with the CAS Number: 2169151-02-2 . It has a molecular weight of 215.34 and a molecular formula of C15H22ClN. It is a liquid in physical form .
Molecular Structure Analysis
The InChI code for 2-[(2-Cyclopropylphenyl)methyl]piperidine;hydrochloride is 1S/C15H21N/c1-2-7-15(12-8-9-12)13(5-1)11-14-6-3-4-10-16-14/h1-2,5,7,12,14,16H,3-4,6,8-11H2 . This code provides a standard way to encode the molecular structure using text.Physical And Chemical Properties Analysis
2-[(2-Cyclopropylphenyl)methyl]piperidine;hydrochloride is a liquid in physical form . Other physical and chemical properties specific to this compound are not mentioned in the search results.Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Analysis
The compound, along with its derivatives, is explored primarily in the context of chemical synthesis and structural analysis. Research has demonstrated its relevance in creating various chemical structures, such as cyclopropane derivatives related to insecticides, indicating a potential for agricultural applications (Sun et al., 2006). Similarly, the synthesis and crystal structure studies of bioactive heterocycles highlight its importance in medicinal chemistry, especially as these structures could serve as intermediates in drug synthesis (Thimmegowda et al., 2009).
Pharmacological Research
In pharmacological research, derivatives of 2-[(2-Cyclopropylphenyl)methyl]piperidine;hydrochloride have been investigated for their potential therapeutic applications. For instance, the synthesis and analysis of specific derivatives have contributed to understanding their analgesic and antiparkinsonian properties, thereby highlighting the compound's utility in developing new treatments for pain and Parkinson's disease (Amr et al., 2008).
Material Science and Engineering
In material science and engineering, the compound's derivatives have been explored for their self-assembly and hydrogen bonding capabilities, suggesting potential uses in nanotechnology and material design (Bararjanian et al., 2010). The ability to form specific crystal structures through self-assembly could lead to the development of novel materials with desired properties.
Molecular Modeling and Drug Design
The crystal structure analysis of derivatives related to anti-HIV drugs, such as Nevirapine, emphasizes the compound's role in molecular modeling and drug design (Thimmegowda et al., 2009). Understanding the structural characteristics of these compounds can aid in the design of new drugs with enhanced efficacy and reduced side effects.
Safety and Hazards
The safety information for 2-[(2-Cyclopropylphenyl)methyl]piperidine;hydrochloride indicates that it has the GHS07 pictogram with the signal word “Warning”. The hazard statements include H302, H315, H319, and H335 . These codes correspond to specific hazards associated with the compound, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .
Eigenschaften
IUPAC Name |
2-[(2-cyclopropylphenyl)methyl]piperidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N.ClH/c1-2-7-15(12-8-9-12)13(5-1)11-14-6-3-4-10-16-14;/h1-2,5,7,12,14,16H,3-4,6,8-11H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHOVTINDETZYDZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CC2=CC=CC=C2C3CC3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-isopropoxy-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2385035.png)

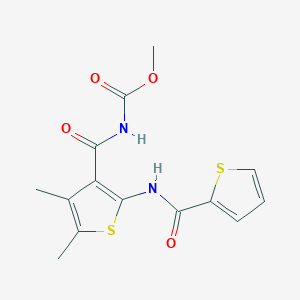
![1-[1-(3-Chlorobenzoyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2385042.png)
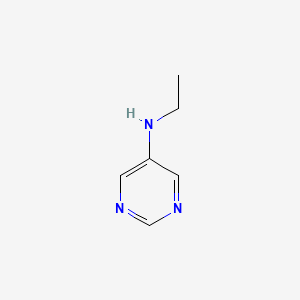
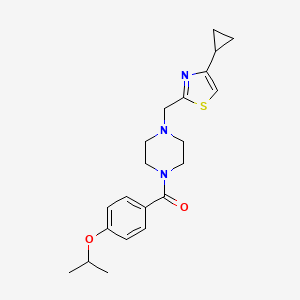
![N-(2,5-dimethylphenyl)-2-({4-methyl-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B2385045.png)

amine](/img/structure/B2385047.png)
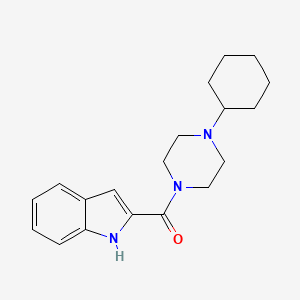
![[(2S)-2-aminopropyl][3-(dimethylamino)propyl]methylamine](/img/structure/B2385051.png)
![1-acetyl-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)piperidine-4-carboxamide](/img/structure/B2385052.png)
